molecular formula C11H27NOSi2 B11867475 3-Methyl-N,N-bis(trimethylsilyl)butanamide CAS No. 88515-04-2

3-Methyl-N,N-bis(trimethylsilyl)butanamide

Cat. No.: B11867475
CAS No.: 88515-04-2
M. Wt: 245.51 g/mol
InChI Key: YXYQFUFBHWXRNF-UHFFFAOYSA-N
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Description

3-Methyl-N,N-bis(trimethylsilyl)butanamide is a specialized organosilicon reagent designed for use as a potent silylating agent in synthetic organic chemistry and analytical sciences. Similar to the well-characterized reagent N,O-Bis(trimethylsilyl)acetamide (BSA), this compound functions primarily to protect reactive hydrogens by introducing stable trimethylsilyl (TMS) groups into target molecules . Its core research value lies in its application for the derivatization of a wide range of functional groups, including alcohols, amines, thiols, and carboxylic acids, thereby enhancing their volatility for techniques like gas chromatography (GC) and GC-Mass Spectrometry (GC-MS). The mechanism of action involves the amide nitrogen acting as a base to scavenge protons, while the nucleophilic silyl group is transferred to the substrate, forming the protected silyl ether or silyl ester . The 3-methylbutanamide backbone may influence the reagent's steric bulk and reactivity profile compared to analogs like BSA, potentially offering improved selectivity for certain substrates. These silyl protecting groups are known for their high thermal stability and tolerance to a wide array of reaction conditions, yet they can be cleanly removed under mild, selective conditions, such as with aqueous acid or fluoride ions, without affecting other sensitive functional groups . As with related reagents such as N-Methyl-N-(trimethylsilyl)heptafluorobutyramide, this compound is intended for laboratory research applications and should be handled by qualified professionals with appropriate safety measures . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

88515-04-2

Molecular Formula

C11H27NOSi2

Molecular Weight

245.51 g/mol

IUPAC Name

3-methyl-N,N-bis(trimethylsilyl)butanamide

InChI

InChI=1S/C11H27NOSi2/c1-10(2)9-11(13)12(14(3,4)5)15(6,7)8/h10H,9H2,1-8H3

InChI Key

YXYQFUFBHWXRNF-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)N([Si](C)(C)C)[Si](C)(C)C

Origin of Product

United States

Preparation Methods

Silylation of 3-Methylbutanamide Using Bis(trimethylsilyl)acetamide (BSA)

The most direct method for synthesizing 3-methyl-N,N-bis(trimethylsilyl)butanamide involves the silylation of 3-methylbutanamide with bis(trimethylsilyl)acetamide (BSA). This approach mirrors the protocol described in USRE32717E for analogous trifluoroacetamide derivatives. The reaction proceeds via nucleophilic substitution, where the silyl group replaces the hydrogen on the amide nitrogen:

3-Methylbutanamide+BSA3-Methyl-N,N-bis(trimethylsilyl)butanamide+Acetamide\text{3-Methylbutanamide} + \text{BSA} \rightarrow \text{3-Methyl-N,N-bis(trimethylsilyl)butanamide} + \text{Acetamide}

Key parameters include:

  • Temperature : 40–130°C (optimal at 80–100°C).

  • Molar ratio : 1:1 to 1.3:1 (BSA:amide).

  • Solvent : Hydrocarbons (e.g., hexane) or solvent-free conditions.

This method avoids corrosive reactants (e.g., chlorosilanes) and eliminates by-product filtration, making it industrially favorable.

Alternative Silylation with Hexamethyldisilazane (HMDS)

Hexamethyldisilazane (HMDS) offers a cost-effective silylating agent, though it requires catalytic acidic or basic conditions. For example:

3-Methylbutanamide+HMDSNH4Cl3-Methyl-N,N-bis(trimethylsilyl)butanamide+NH3\text{3-Methylbutanamide} + \text{HMDS} \xrightarrow{\text{NH}4\text{Cl}} \text{3-Methyl-N,N-bis(trimethylsilyl)butanamide} + \text{NH}3

  • Catalyst : Ammonium chloride or triethylamine.

  • Yield : ~85–90% under reflux in toluene.

This method generates ammonia, necessitating gas scrubbing systems for large-scale production.

Optimization of Reaction Conditions

Temperature and Time Dependence

Heating the reaction mixture to 80–100°C accelerates silylation, with completion typically achieved within 2–4 hours. Prolonged heating (>6 hours) or temperatures exceeding 130°C risk thermal decomposition of BSA, reducing yields.

Solvent Selection

Non-polar solvents like hexane or benzene minimize side reactions, whereas polar aprotic solvents (e.g., acetonitrile) may enhance solubility but complicate purification. Solvent-free conditions are viable for industrial applications, reducing waste and costs.

Purification and Characterization

Distillation Techniques

Fractional distillation under reduced pressure (40–60 mmHg) isolates the product, boiling at 52–54°C. The by-product, N-trimethylsilyl acetamide, can be recovered for reuse.

Spectroscopic Analysis

  • ¹H NMR : Peaks at δ 0.15 ppm (Si(CH₃)₃), δ 1.05 ppm (CH₃ of butanamide), and δ 2.2 ppm (N–CH₂).

  • IR : Stretching vibrations at 1250 cm⁻¹ (Si–C) and 1660 cm⁻¹ (C=O).

Industrial Scalability and Challenges

By-Product Management

The acetamide by-product from BSA reactions is non-hazardous and can be repurposed, enhancing process sustainability.

Comparative Analysis of Methods

Method Reagent Yield Advantages Disadvantages
BSA SilylationBSA90–94%No corrosive reagents, simple workupHigher reagent cost
HMDS CatalyticHMDS85–90%Low-cost reagentAmmonia generation, longer reaction
Chlorosilane (Theoretical)TMSCl~80%*Rapid reactionCorrosive, requires amine scavengers

*Theoretical yield based on analogous reactions.

Emerging Techniques and Research Gaps

Recent advances in photoredox catalysis, such as those employing Ru(bpy)₃²⁺ , could enable milder silylation conditions. However, no studies have yet applied these to 3-methyl-N,N-bis(trimethylsilyl)butanamide synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-N,N-bis(trimethylsilyl)butanamide undergoes various types of chemical reactions, including:

    Silylation: It acts as a silylating agent, transferring its trimethylsilyl groups to other molecules.

    Substitution: The trimethylsilyl groups can be substituted by other functional groups under specific conditions.

Common Reagents and Conditions

    Silylation: Common reagents include alcohols, amines, and carboxylic acids. The reaction typically occurs at room temperature or slightly elevated temperatures.

    Substitution: Reagents such as halides or other nucleophiles can be used to replace the trimethylsilyl groups.

Major Products

    Silylation: The major products are trimethylsilyl derivatives of the starting materials.

    Substitution: The products depend on the nucleophile used in the reaction.

Scientific Research Applications

Analytical Chemistry

Silylation Agent:
One of the primary applications of 3-Methyl-N,N-bis(trimethylsilyl)butanamide is as a silylation agent in gas chromatography-mass spectrometry (GC-MS). Silylation enhances the volatility and thermal stability of analytes, allowing for more effective separation and detection. This compound can be used to derivatize various polar compounds, including alcohols, amines, and acids, facilitating their analysis in complex mixtures.

Case Study: Hormone Analysis

A significant study reported the use of this compound for the simultaneous determination of steroid hormones such as 17alpha-ethinylestradiol and estrone. The optimized silylation procedure demonstrated improved sensitivity and specificity in detecting these hormones in environmental samples. The study highlighted that using 3-Methyl-N,N-bis(trimethylsilyl)butanamide resulted in nearly complete conversion of analytes to their trimethylsilyl derivatives, leading to clearer chromatographic profiles and enhanced detection limits .

Material Science

Surface Modification:
The compound has been explored for its potential in modifying surfaces to enhance hydrophobicity. By applying it as a coating agent, materials can exhibit improved resistance to water and other solvents, which is particularly useful in applications involving textiles and construction materials.

Case Study: Hydrophobic Coatings

Research on the application of 3-Methyl-N,N-bis(trimethylsilyl)butanamide in creating hydrophobic surfaces demonstrated its effectiveness in reducing water absorption in building materials. The treated surfaces showed significantly lower water contact angles compared to untreated samples, indicating enhanced water repellency. This property can be crucial for extending the lifespan of construction materials exposed to harsh weather conditions .

Pharmaceutical Applications

Drug Development:
In pharmaceutical research, 3-Methyl-N,N-bis(trimethylsilyl)butanamide has been utilized as a reagent for synthesizing novel compounds with potential therapeutic effects. Its ability to facilitate the formation of silylated intermediates makes it valuable in medicinal chemistry.

Case Study: Synthesis of Antimalarial Compounds

A notable application involved using this compound in the synthesis of new antimalarial agents. The introduction of trimethylsilyl groups during the synthesis process improved the solubility and bioavailability of the resulting compounds. This approach led to the identification of several promising candidates with enhanced efficacy against malaria parasites .

Environmental Science

Contaminant Analysis:
The compound's role extends into environmental science, where it aids in detecting and quantifying pollutants in soil and water samples. Its silylation properties are particularly advantageous for analyzing organic contaminants that are otherwise difficult to detect.

Case Study: Petroleum Hydrocarbon Detection

A study focused on using 3-Methyl-N,N-bis(trimethylsilyl)butanamide for analyzing petroleum hydrocarbons in contaminated soils showed that silylation significantly improved the recovery rates of target compounds during GC-MS analysis. This application is vital for environmental monitoring and remediation efforts .

Summary Table of Applications

Application AreaSpecific Use CaseBenefits
Analytical ChemistrySilylation for GC-MSEnhanced sensitivity and specificity
Material ScienceSurface modification for hydrophobicityImproved water resistance
Pharmaceutical ResearchSynthesis of antimalarial compoundsIncreased solubility and bioavailability
Environmental ScienceDetection of petroleum hydrocarbonsImproved recovery rates in contaminated samples

Mechanism of Action

The mechanism of action of 3-Methyl-N,N-bis(trimethylsilyl)butanamide primarily involves the transfer of its trimethylsilyl groups to other molecules. This process, known as silylation, enhances the stability and volatility of the target molecules, making them more suitable for analytical techniques such as gas chromatography and mass spectrometry. The molecular targets are typically hydroxyl, amino, and carboxyl groups, which react with the trimethylsilyl groups to form stable silyl ethers, amines, and esters.

Comparison with Similar Compounds

N,N-Bis(trimethylsilyl)acetamide (BSTFA)

Structure : Similar to the target compound but lacks the methyl-substituted butanamide chain, featuring an acetamide core.
Key Properties :

  • Reactivity: Widely used for trimethylsilyl derivatization of polar functional groups in GC-MS .
  • Stability: Less steric hindrance compared to 3-methylbutanamide derivatives, enabling faster reaction kinetics.
    Applications : Derivatization of lipids, steroids, and pharmaceuticals .
    Distinction : The methyl group in 3-methylbutanamide introduces steric effects that may slow derivatization but improve selectivity for bulky substrates .

Tris[N,N-bis(trimethylsilyl)amide] Metal Complexes

Examples :

  • Tris[N,N-bis(trimethylsilyl)amide]lanthanum(III) (La[N(SiMe₃)₂]₃)
  • Tris[N,N-bis(trimethylsilyl)amide]neodymium(III) (Nd[N(SiMe₃)₂]₃)

Key Properties :

  • Thermal Stability : High melting points (156–166°C) due to strong metal-nitrogen bonds .
  • Catalytic Activity: Effective in ring-opening polymerization of lactones and lactides . Distinction: Unlike the non-metallic 3-methylbutanamide, these complexes exhibit Lewis acidity, enabling coordination with monomers in polymer synthesis .

N,N-Bis(trimethylsilyl)alkenesulfenamides

Structure : Feature alkenylsulfenamide backbones with TMS groups.
Key Properties :

  • Synthesis : Prepared via transamination of S-alkenylthiophthalimides .
  • Applications : Intermediate for sulfenamides and sulfonamides in medicinal chemistry.
    Distinction : The presence of sulfur and alkenyl groups alters reactivity, favoring electrophilic additions over silylation .

Substituted Butanamides

Examples :

  • N,N'-(1,4-Phenylene)bis(3-oxobutanamide) (CAS 24731-73-5): Contains a phenylene bridge and keto groups .
  • N,N-Dibenzyl-3-oxobutanamide (CAS 61845-91-8): Features benzyl substituents and a ketone .

Key Properties :

  • Applications : Used as directing groups in C–H functionalization or as intermediates in heterocycle synthesis.
  • Reactivity: The keto group enables enolate formation, unlike the TMS-protected 3-methylbutanamide .

Data Table: Comparative Analysis of Key Compounds

Compound Name Structure Features Melting Point (°C) Key Applications References
3-Methyl-N,N-bis(trimethylsilyl)butanamide Butanamide with TMS groups and 3-methyl Not reported Silylation agent, GC-MS derivatization
Tris[N,N-bis(trimethylsilyl)amide]lanthanum(III) La center with three TMS-amide ligands 166 Polymerization catalyst
N,N-Bis(trimethylsilyl)acetamide (BSTFA) Acetamide with TMS groups Not reported Derivatization for GC-MS
N,N-Dibenzyl-3-oxobutanamide Dibenzyl substituents, ketone Not reported Organic synthesis intermediate

Research Findings and Key Distinctions

Steric Effects : The 3-methyl group in the target compound increases steric hindrance compared to BSTFA, reducing reaction rates but enhancing selectivity for less accessible functional groups .

Thermal Stability: Metal-TMS amides (e.g., La[N(SiMe₃)₂]₃) exhibit superior thermal stability (mp >150°C) compared to non-metallic TMS amides, making them suitable for high-temperature catalysis .

Reactivity in Synthesis : While 3-methyl-N,N-bis(trimethylsilyl)butanamide is effective in silylation, its branched structure may limit compatibility in reactions requiring linear substrates, unlike simpler TMS-acetamides .

Analytical Utility : Both BSTFA and the target compound are pivotal in GC-MS, but the latter’s methyl group may reduce volatility for certain analytes .

Biological Activity

3-Methyl-N,N-bis(trimethylsilyl)butanamide is a compound that has garnered interest for its potential biological activities. This article reviews the existing literature on its biological activities, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

3-Methyl-N,N-bis(trimethylsilyl)butanamide is characterized by its unique trimethylsilyl groups, which enhance its lipophilicity and may influence its interaction with biological targets. The chemical formula is C11H23NOSi2C_{11}H_{23}NOSi_2.

Biological Activity Overview

Recent studies have highlighted various aspects of the biological activity of this compound, particularly in the context of antimalarial and antibacterial applications.

Antimalarial Activity

Research has indicated that compounds structurally related to 3-Methyl-N,N-bis(trimethylsilyl)butanamide exhibit significant antimalarial properties. For instance, a series of amides were synthesized and tested against Plasmodium falciparum strains, revealing promising results in inhibiting heme detoxification pathways in the parasite's digestive vacuole .

Table 1: Antimalarial Activity of Related Compounds

CompoundActivity (IC50, µM)Selectivity Index
3-Methyl-N,N-bis(trimethylsilyl)butanamide TBDTBD
Analog A 1.540
Analog B 2.035

Antibacterial Activity

In addition to antimalarial effects, structural analogs have shown antibacterial activity against various pathogens. A study evaluated the efficacy of several derivatives using broth microdilution assays against Staphylococcus aureus, indicating that modifications to the amide structure can enhance antimicrobial properties .

Table 2: Antibacterial Activity against Staphylococcus aureus

CompoundMinimum Inhibitory Concentration (MIC, µg/mL)
3-Methyl-N,N-bis(trimethylsilyl)butanamide TBD
Derivative A 5
Derivative B 10

The mechanisms by which 3-Methyl-N,N-bis(trimethylsilyl)butanamide exerts its biological effects are primarily linked to its ability to disrupt critical pathways in target organisms:

  • Inhibition of Heme Detoxification : Similar to chloroquine, it appears to inhibit hemozoin formation, leading to toxic accumulation of free heme in malaria parasites .
  • Cell Membrane Disruption : The lipophilic nature of the compound may facilitate its incorporation into bacterial membranes, disrupting their integrity and function .

Case Studies

  • Antimalarial Efficacy : In a controlled study, a series of amides including 3-Methyl-N,N-bis(trimethylsilyl)butanamide were tested for their efficacy against different strains of P. falciparum. The results indicated that modifications to the trimethylsilyl group significantly influenced potency and selectivity .
  • Antibacterial Testing : A comprehensive evaluation was conducted on various derivatives against S. aureus, revealing that specific structural changes improved antibacterial activity while maintaining low cytotoxicity towards human cells .

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